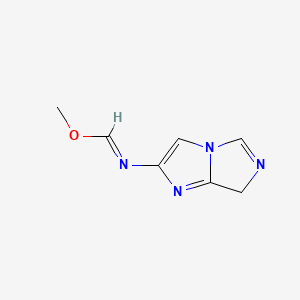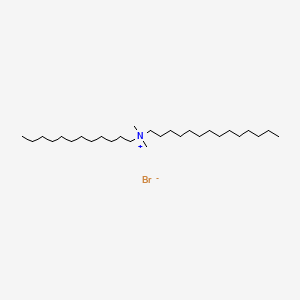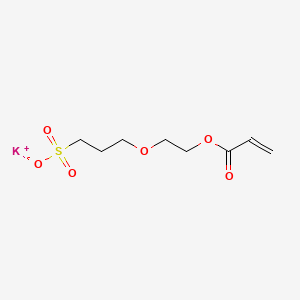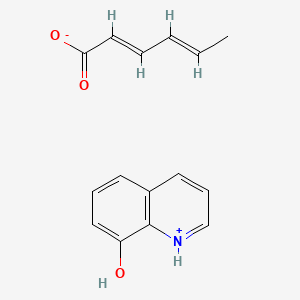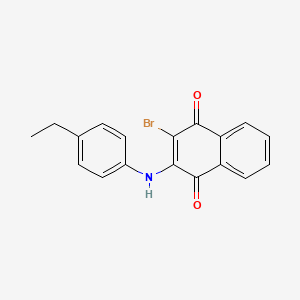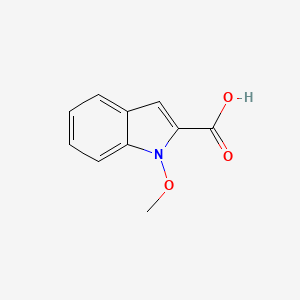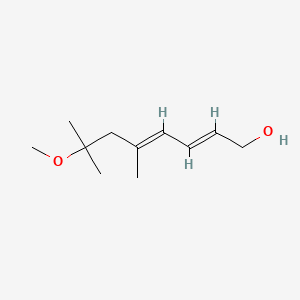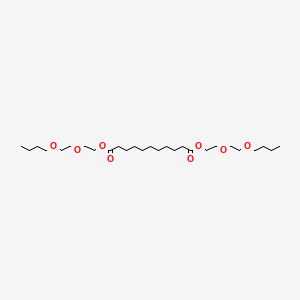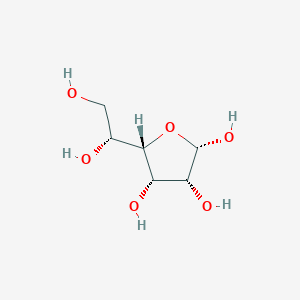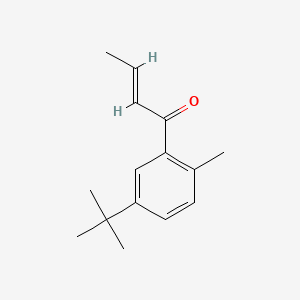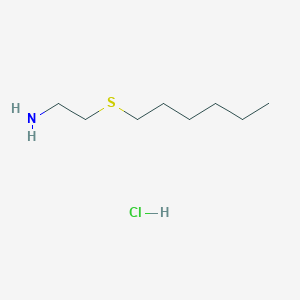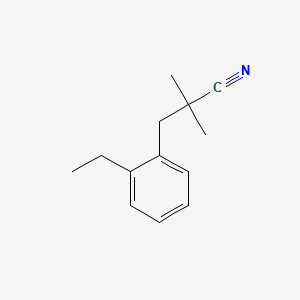![molecular formula C12H30NO8P B12661385 2-[Bis(2-hydroxyethyl)amino]ethanol;2-butoxyethyl dihydrogen phosphate CAS No. 72283-41-1](/img/structure/B12661385.png)
2-[Bis(2-hydroxyethyl)amino]ethanol;2-butoxyethyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Bis(2-hydroxyethyl)amino]ethanol;2-butoxyethyl dihydrogen phosphate is a chemical compound that combines the properties of both 2-[Bis(2-hydroxyethyl)amino]ethanol and 2-butoxyethyl dihydrogen phosphate. This compound is known for its versatility and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of ethylene oxide with ammonia, followed by further reaction with ethylene oxide to form the desired product . The reaction conditions usually include controlled temperature and pressure to ensure the formation of the compound.
For 2-butoxyethyl dihydrogen phosphate, the synthesis involves the reaction of 2-butoxyethanol with phosphoric acid. This reaction is typically carried out under acidic conditions and requires careful control of temperature and pH to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of these compounds is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced separation techniques, such as distillation and crystallization, are common to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-[Bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
2-butoxyethyl dihydrogen phosphate can undergo:
Hydrolysis: It can be hydrolyzed to form phosphoric acid and 2-butoxyethanol.
Esterification: It can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly used.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives.
Aplicaciones Científicas De Investigación
2-[Bis(2-hydroxyethyl)amino]ethanol is used in:
Chemistry: As a reagent in organic synthesis and polymerization reactions.
Biology: As a buffer in biochemical assays.
Medicine: As an emulsifying agent in pharmaceutical formulations.
Industry: As a corrosion inhibitor and surfactant.
2-butoxyethyl dihydrogen phosphate is used in:
Chemistry: As a reagent in esterification reactions.
Biology: As a stabilizer in enzyme preparations.
Medicine: As a component in drug delivery systems.
Industry: As a plasticizer and flame retardant.
Mecanismo De Acción
2-[Bis(2-hydroxyethyl)amino]ethanol acts by interacting with various molecular targets, including enzymes and receptors. It can form hydrogen bonds and ionic interactions, which influence the activity of these targets. The compound’s hydroxyl groups allow it to participate in various biochemical pathways .
2-butoxyethyl dihydrogen phosphate exerts its effects by releasing phosphoric acid upon hydrolysis, which can then participate in phosphorylation reactions. This mechanism is crucial in biochemical processes such as energy transfer and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
Triethanolamine: Similar in structure but lacks the butoxyethyl phosphate group.
Diethanolamine: Similar but has one less hydroxyethyl group.
Monoethanolamine: Simplest form with only one hydroxyethyl group.
Uniqueness
2-[Bis(2-hydroxyethyl)amino]ethanol;2-butoxyethyl dihydrogen phosphate is unique due to its combination of both amino and phosphate functionalities, which allows it to participate in a wide range of chemical and biochemical reactions. This dual functionality makes it more versatile compared to its simpler counterparts .
Propiedades
Número CAS |
72283-41-1 |
|---|---|
Fórmula molecular |
C12H30NO8P |
Peso molecular |
347.34 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;2-butoxyethyl dihydrogen phosphate |
InChI |
InChI=1S/C6H15NO3.C6H15O5P/c8-4-1-7(2-5-9)3-6-10;1-2-3-4-10-5-6-11-12(7,8)9/h8-10H,1-6H2;2-6H2,1H3,(H2,7,8,9) |
Clave InChI |
TUGWOGBMBVFTSP-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCOP(=O)(O)O.C(CO)N(CCO)CCO |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one](/img/structure/B12661310.png)
